N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-13-7-9-22(10-8-13)19(25)18(24)20-17-15-11-28(26,27)12-16(15)21-23(17)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXBEGAGKFYIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivatives. Its unique structure incorporates a fused thiophene and pyrazole ring, contributing to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H22N4O3S and a molecular weight of approximately 378.47 g/mol. Its structure includes:
- Thieno[3,4-c]pyrazole core : Enhances reactivity and biological interactions.
- 5,5-Dioxido group : Increases stability and potential for biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : In vitro studies have indicated that the compound may induce apoptosis in cancer cell lines by modulating apoptosis-related proteins.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several pathogens. The minimum inhibitory concentration (MIC) was determined to be below 20 µM for gram-positive bacteria, indicating strong antibacterial properties.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : The compound could act on specific receptors associated with pain and inflammation.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thieno-Pyrazole Core : Utilizing thiophene derivatives and pyrazole precursors.
- Introduction of Functional Groups : Employing specific reagents to attach the dioxido and piperidinyl moieties.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of thieno-pyrazole core |
| Step 2 | Functionalization with dioxido and piperidinyl groups |
| Step 3 | Purification via recrystallization or chromatography |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:
- In vivo Studies : To validate the efficacy observed in vitro.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Clinical Trials : To assess safety and efficacy in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares a thieno[3,4-c]pyrazole backbone with derivatives such as N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 899989-38-9, molecular formula C20H19N5O5S) . Key differences include:
Functional Implications
- R1 Substituent : The 4-methoxy group in CAS 899989-38-9 increases electron density and steric bulk compared to the unsubstituted phenyl in the target compound. This may enhance binding affinity to polar targets but reduce membrane permeability .
Pharmacokinetic Considerations
- Metabolic Stability : The methylpiperidinyl group may resist oxidative metabolism better than the pyridinylmethyl group due to steric shielding of the nitrogen.
- Solubility : The sulfone and acetamide groups in both compounds confer moderate aqueous solubility, but the methoxy group in CAS 899989-38-9 could further enhance solubility in polar solvents.
Notes
SHELX Relevance : While SHELX software () is critical for crystallographic refinement, its role here is indirect unless structural data for these compounds are resolved via X-ray diffraction.
Recommendations : Prioritize synthesis and screening of both compounds against kinase or protease panels to establish structure-activity relationships (SAR).
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound with high purity for structural characterization?
- Methodological Answer : A multi-step synthesis protocol should be employed, starting with the formation of the thieno[3,4-c]pyrazole core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. Subsequent sulfonation at the 5,5-positions requires controlled oxidation using mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid. The 4-methylpiperidine moiety is introduced via carbodiimide-mediated coupling of 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid to the amino group of the intermediate. Purification should involve gradient chromatography (silica gel, DCM/MeOH) with TLC and NMR monitoring .
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR : High-field (≥600 MHz) ¹H/¹³C NMR in DMSO-d₆ to resolve overlapping proton environments (e.g., thieno-pyrazole protons at δ 6.8–7.9 ppm, sulfone protons at δ 3.1–3.3 ppm, and piperidine methyl at δ 1.2 ppm).
- FT-IR : Confirm carbonyl stretches (1680–1720 cm⁻¹) and sulfone S=O vibrations (1320 and 1140 cm⁻¹).
- X-ray crystallography : Use SHELXL refinement (R₁ < 0.05) with single-crystal data collected at 100 K .
- HRMS : High-resolution mass spectrometry (ESI-TOF) with <3 ppm mass accuracy.
Advanced Research Questions
Q. How can quantum mechanical calculations optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer :
- Perform transition state analysis at the B3LYP/6-311+G(d,p) level to model key steps (e.g., cyclization and sulfonation).
- Use IRC (Intrinsic Reaction Coordinate) calculations to verify transition state connectivity.
- Solvent effects should be modeled using the SMD continuum approach.
- Compare activation energies (ΔG‡) of competing pathways to predict regioselectivity.
- Integrate computational results with automated reaction screening platforms (e.g., ICReDD’s workflow) to reduce experimental iterations .
Q. What experimental design strategies resolve contradictory bioactivity data observed across different assay systems?
- Methodological Answer :
- Factorial Design : Apply a 2ᵏ factorial design (k = variables: concentration, incubation time, serum concentration) to identify confounding factors.
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests (α = 0.01) to isolate significant variables.
- Orthogonal Validation : Cross-validate results using surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Transcriptomic Profiling : Perform RNA-seq on discrepant cell models to identify pathway-specific responses.
Q. How does the sulfone group influence pharmacokinetic properties compared to non-sulfonated analogs?
- Methodological Answer :
- Solubility : Use shake-flask methods in PBS (pH 7.4) vs. simulated gastric fluid.
- Permeability : Parallel artificial membrane assay (PAMPA) to measure logPe values.
- Metabolic Stability : Incubate with human liver microsomes (1 mg/mL) to determine t₁/₂.
- Molecular Dynamics : Simulate albumin binding (NAMD, 100 ns) to compare ΔGbind values of sulfonated vs. non-sulfonated analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values between enzymatic and cell-based assays?
- Methodological Answer :
- Assay Conditions : Standardize ATP concentrations (1 mM vs. physiological 2–5 mM) and serum levels (0–10% FBS).
- Membrane Permeability : Measure intracellular compound levels via LC-MS/MS.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding.
- Data Normalization : Use Z-factor scoring to assess assay robustness and eliminate outlier datasets .
Experimental Design Tables
| Parameter | Optimization Range | Analytical Method |
|---|---|---|
| Reaction Temperature | 0–80°C (±2°C) | In-situ IR monitoring |
| Oxidation Time | 2–24 h | TLC (Rf tracking) |
| Crystallization Solvent | EtOH/EtOAc (1:1 to 1:5) | PXRD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
